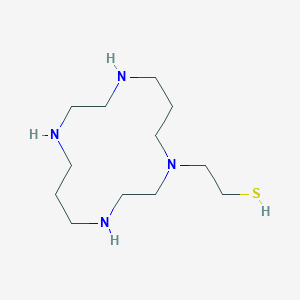
1-(2-Iodoethyl)-2-octylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Iodoethyl)-2-octylbenzene, also known as IOB, is a synthetic organic compound that is widely used in scientific research. IOB is a member of the alkylbenzene family and is typically synthesized through a multistep process. This compound has been the focus of many studies due to its unique properties and potential applications in various fields.
Applications De Recherche Scientifique
Polymorphism Induced by Halogen Bonding : Research by Raatikainen and Rissanen (2009) explored the role of halogen bonding in inducing polymorphism. They studied co-crystals of 1-iodo-3,5-dinitrobenzene and 1,4-diazabicyclo[2.2.2]octane, finding diverse intermolecular halogen bond motifs, which is relevant in understanding the structural aspects of similar compounds like 1-(2-Iodoethyl)-2-octylbenzene (Raatikainen & Rissanen, 2009).
Synthesis and Reactivity Studies : Various studies have focused on the synthesis and reactivity of iodobenzene derivatives, which are closely related to 1-(2-Iodoethyl)-2-octylbenzene. For example, the work by Ngatimin et al. (2013) on iodobenzene-catalyzed synthesis of complex organic structures demonstrates the utility of such compounds in organic synthesis (Ngatimin et al., 2013).
Catalysis and Reaction Mechanisms : Studies like that by Seidel, Laurich, and Fürstner (2004) have investigated the use of related compounds in catalysis, specifically in iron-catalyzed cross-coupling reactions. This research can provide insights into how 1-(2-Iodoethyl)-2-octylbenzene might behave in similar chemical environments (Seidel, Laurich, & Fürstner, 2004).
Material Science Applications : Research by Fu et al. (2007) on the dielectric anisotropy of homochiral trinuclear nickel(II) complexes provides insights into the potential material science applications of structurally similar compounds like 1-(2-Iodoethyl)-2-octylbenzene (Fu et al., 2007).
Biodegradation and Environmental Applications : The study of the biodegradation of hydrocarbons by Govarthanan et al. (2017) can provide context for the environmental impact and degradation pathways of related organic compounds, including 1-(2-Iodoethyl)-2-octylbenzene (Govarthanan et al., 2017).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-Iodoethyl)-2-octylbenzene involves the alkylation of 1-octylbenzene with 2-iodoethane using a strong base such as potassium tert-butoxide.", "Starting Materials": [ "1-octylbenzene", "2-iodoethane", "potassium tert-butoxide", "anhydrous solvent (e.g. THF)" ], "Reaction": [ "Add 1-octylbenzene and anhydrous solvent to a reaction flask.", "Add potassium tert-butoxide to the reaction flask and stir for 10-15 minutes.", "Add 2-iodoethane dropwise to the reaction mixture and stir for several hours at room temperature.", "Quench the reaction with water and extract the organic layer.", "Dry the organic layer with anhydrous sodium sulfate and filter.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography to obtain 1-(2-Iodoethyl)-2-octylbenzene." ] } | |
Numéro CAS |
162358-96-5 |
Formule moléculaire |
C₁₆H₂₅I |
Poids moléculaire |
344.27 |
Synonymes |
Fingolimod Impurity 8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(1'-Hydroxy-7'-methoxy-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-naphthalen]-1'-yl)acetonitrile](/img/structure/B1145274.png)